REACTION_CXSMILES
|
I(C1C=CC=CC=1C(O)=O)(=O)=O.[O:13]1[C:17]2=[N:18][CH:19]=[C:20]([CH2:22][OH:23])[CH:21]=[C:16]2[CH:15]=[CH:14]1.O.C(OCC)C>CS(C)=O>[CH:22]([C:20]1[CH:21]=[C:16]2[CH:15]=[CH:14][O:13][C:17]2=[N:18][CH:19]=1)=[O:23]
|
Name
|
|
Quantity
|
1.036 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
O1C=CC=2C1=NC=C(C2)CO
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (silica gel, 25% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C2C(=NC1)OC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 mg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |